VT-105

Description

BenchChem offers high-quality VT-105 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VT-105 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

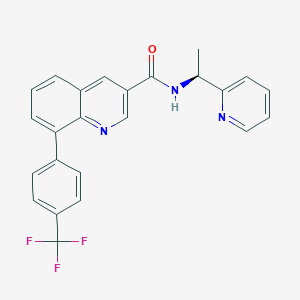

Molecular Formula |

C24H18F3N3O |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide |

InChI |

InChI=1S/C24H18F3N3O/c1-15(21-7-2-3-12-28-21)30-23(31)18-13-17-5-4-6-20(22(17)29-14-18)16-8-10-19(11-9-16)24(25,26)27/h2-15H,1H3,(H,30,31)/t15-/m0/s1 |

InChI Key |

FUKXXBXVSANFJK-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)NC(=O)C2=CN=C3C(=C2)C=CC=C3C4=CC=C(C=C4)C(F)(F)F |

Canonical SMILES |

CC(C1=CC=CC=N1)NC(=O)C2=CN=C3C(=C2)C=CC=C3C4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VT-105, a Potent TEAD Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the final downstream effectors of the Hippo pathway. When the Hippo pathway is inactive, the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ translocate to the nucleus and bind to TEADs, driving the expression of genes that promote cell proliferation and survival.[1][2][3][4] VT-105 is a potent, selective, small-molecule inhibitor of TEAD transcription factors. This technical guide provides a comprehensive overview of the mechanism of action of VT-105, detailing its molecular interactions, cellular effects, and preclinical anti-tumor activity.

The Yap-TEAD Signaling Pathway: A Key Oncogenic Driver

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.[3][4] In many cancers, mutations in upstream Hippo pathway components, such as Neurofibromin 2 (NF2), lead to the constitutive activation of YAP/TAZ.[1] Nuclear YAP/TAZ then bind to TEAD transcription factors (TEAD1-4) to drive a pro-proliferative and anti-apoptotic gene expression program.[5] This makes the YAP-TEAD interaction a compelling target for anti-cancer therapeutics.

VT-105 Mechanism of Action: Inhibition of TEAD Auto-Palmitoylation

VT-105 employs a novel mechanism to disrupt the YAP-TEAD interaction. It acts as an inhibitor of TEAD auto-palmitoylation, a crucial post-translational modification required for TEAD's interaction with YAP/TAZ.

Binding to the TEAD Palmitate-Binding Pocket

TEAD transcription factors possess a central hydrophobic pocket that binds palmitic acid. This S-palmitoylation of a conserved cysteine residue is essential for stabilizing the TEAD protein and enabling its interaction with YAP/TAZ. VT-105 is designed to occupy this palmitate-binding pocket.[1][2] The co-crystal structure of VT-105 with TEAD3 (PDB: 7CNL) reveals that the inhibitor binds within this central hydrophobic pocket, thereby physically blocking the site of palmitoylation.[1][3]

Disruption of the YAP-TEAD Interaction

By preventing TEAD auto-palmitoylation, VT-105 allosterically inhibits the binding of YAP and TAZ to TEAD.[1] This disruption of the protein-protein interaction is the key step in VT-105's mechanism of action, leading to the suppression of TEAD-dependent transcriptional activity.

Quantitative Data

The following table summarizes the available quantitative data for VT-105 and related compounds from the discovery series.

| Compound | YAP Reporter Assay IC50 (nM) | Notes | Reference |

| VT-105 | 10.4 | Potent inhibitor of YAP/TAZ-TEAD promoted gene transcription. | [1] |

| VT-103 | - | TEAD1-selective inhibitor. | [1] |

| VT-104 | - | Broader spectrum TEAD inhibitor. | [1] |

| VT-107 | - | Pan-TEAD inhibitor. | [1] |

Note: Specific IC50 values for TEAD palmitoylation and cell proliferation for VT-105 are not explicitly provided in a tabular format in the primary literature. The focus of the publication is on the broader series of compounds.

Preclinical Efficacy

VT-105 and its analogs have demonstrated potent anti-proliferative activity in cancer cell lines with mutations in the Hippo pathway, such as NF2-deficient mesothelioma.[1] These compounds show high selectivity, with significantly less activity in wild-type cells.[1] In vivo studies with related compounds in mouse xenograft models of NF2-deficient mesothelioma have shown significant tumor growth inhibition.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of VT-105.

YAP Reporter Assay

-

Cell Culture: HEK293T cells are stably transfected with a YAP/TAZ-responsive luciferase reporter construct.

-

Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of VT-105 or DMSO as a vehicle control.

-

Incubation: Plates are incubated for 24 hours at 37°C in a CO2 incubator.

-

Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega Bright-Glo).

-

Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression model.

Cell-Based TEAD Palmitoylation Assay

-

Transfection: HEK293T cells are transfected with plasmids expressing Myc-tagged TEAD1, TEAD2, TEAD3, or TEAD4.

-

Metabolic Labeling and Inhibition: 24 hours post-transfection, cells are incubated with 100 µM alkyne palmitate and varying concentrations of VT-105 or DMSO for 20 hours.

-

Lysis and Immunoprecipitation: Cells are lysed, and Myc-tagged TEAD proteins are immunoprecipitated using an anti-Myc antibody conjugated to beads.

-

Click Chemistry: The alkyne-palmitate labeled TEAD proteins are conjugated to an azide-biotin probe via a click chemistry reaction.

-

Western Blotting: Immunoprecipitated proteins are resolved by SDS-PAGE and transferred to a PVDF membrane. Palmitoylated TEAD is detected using streptavidin-HRP, and total TEAD is detected with an anti-Myc antibody.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

-

Cell Treatment: NF2-mutant mesothelioma cells (e.g., NCI-H2373) are treated with VT-105 or DMSO for 4 or 24 hours.

-

Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Cell lysates are incubated with a TEAD1- or TEAD4-specific antibody or a control IgG overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads, resolved by SDS-PAGE, and transferred to a PVDF membrane. The presence of co-immunoprecipitated YAP and TAZ is detected by Western blotting with specific antibodies.

Conclusion and Future Directions

VT-105 is a potent and selective TEAD inhibitor that functions by binding to the TEAD palmitate-binding pocket, thereby inhibiting auto-palmitoylation and disrupting the oncogenic YAP-TEAD interaction. This mechanism of action has been validated through a series of biochemical and cell-based assays, and related compounds have demonstrated anti-tumor efficacy in preclinical models of Hippo-dysregulated cancers.

The development of TEAD inhibitors like VT-105 represents a promising therapeutic strategy for cancers driven by aberrant Hippo pathway signaling. Further preclinical development and optimization of compounds in this class, such as the clinical candidate VT3989, are ongoing and hold the potential to provide a novel treatment modality for patients with mesothelioma and other YAP-dependent malignancies.

References

- 1. VT-105 (VT105) | TEAD inhibitor | Probechem Biochemicals [probechem.com]

- 2. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. embopress.org [embopress.org]

- 5. vivacetherapeutics.com [vivacetherapeutics.com]

Navigating the Identity and Structure-Activity Relationship of VT-105: A Technical Guide

An examination of the investigational drug landscape reveals that the designation "VT-105" is ambiguous, referring to several distinct therapeutic candidates. This guide clarifies the identities of these compounds and provides an in-depth technical analysis of the structure-activity relationship (SAR) for the most likely candidate for such an evaluation: ACP-105, a nonsteroidal selective androgen receptor modulator (SARM). For other agents sharing this designation, their mechanisms of action are described to explain why a traditional SAR analysis is not applicable.

This guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, experimental methodologies, and pathway visualizations to support ongoing research and development efforts.

Clarification of "VT-105" Designations

Initial research indicates that "VT-105" or similar nomenclature has been associated with at least five different investigational drugs, each with a unique molecular structure and mechanism of action. It is crucial to distinguish between these entities to accurately interpret scientific and clinical data.

-

ACP-105: A small molecule, nonsteroidal selective androgen receptor modulator (SARM). Due to its nature as a small molecule with a developed series of analogs, it is the primary focus of this structure-activity relationship guide.

-

TRC105 (Carotuximab): A chimeric monoclonal antibody that targets CD105 (endoglin), a protein involved in angiogenesis. As a large biologic, its therapeutic activity is dictated by its binding to a specific epitope on its target protein, not by the incremental structural changes characteristic of small-molecule SAR studies.

-

VT-1021: A cyclic pentapeptide that stimulates the expression of thrombospondin-1 (TSP-1), a protein with anti-angiogenic and immunomodulatory effects. While a peptide, its SAR would be explored through amino acid substitutions rather than the typical functional group modifications of small molecules.

-

MB-105: A CD5-targeted Chimeric Antigen Receptor (CAR) T-cell therapy. This is a cell-based immunotherapy where a patient's T-cells are genetically engineered to recognize and attack cancer cells. Its efficacy is dependent on cellular and genetic engineering, not small-molecule SAR.

-

DLX105: A single-chain anti-TNF-α antibody. Similar to TRC105, this is a biologic agent, and its activity is not amenable to a traditional small-molecule SAR analysis.

Given the user's request for an in-depth technical guide on the "core" structure-activity relationship, the remainder of this document will focus on ACP-105.

In-Depth Technical Guide: The Structure-Activity Relationship of ACP-105

ACP-105 is a potent and selective androgen receptor modulator that was discovered through a high-throughput screening campaign and subsequent medicinal chemistry optimization. The primary public disclosure of its SAR is found in the Journal of Medicinal Chemistry publication, "Synthesis, Structure-Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators."[1]

Data Presentation: Quantitative Structure-Activity Relationship of ACP-105 Analogs

The following table summarizes the quantitative data for key ACP-105 analogs as reported in the primary literature. The data is derived from a Receptor Selection and Amplification Technology (R-SAT) assay, which measures the agonist activity of compounds at the androgen receptor (AR).

| Compound | Structure | AR Activity (pEC50) | Notes |

| Lead Compound | (Structure not publicly available) | (Not specified) | Identified from a high-throughput screen. |

| Tropanol Derivative (2) | (Structure not publicly available) | 7.9 | A key intermediate demonstrating the importance of the tropanol scaffold. |

| exo-methyl Tropanol (9a) | (Structure not publicly available) | 8.7 | Approximately 10-fold more potent than the tropanol derivative (2), highlighting the beneficial effect of the exo-methyl group. |

| ACP-105 (1) | 2-chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile | 9.0 (wild-type AR)9.3 (T877A mutant AR) | The optimized lead compound with high potency and oral bioavailability.[1] |

| Antagonist (13) | (Structure not publicly available) | (Antagonist activity) | Demonstrates that small structural modifications can switch the activity from agonistic to antagonistic.[1] |

Pharmacokinetic Properties of ACP-105

| Parameter | Species | Value |

| Oral Bioavailability | Rat | 38% |

| Oral Bioavailability | Dog | 56% |

| Half-life | Human Hepatocytes | 5.0 hours |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of ACP-105.

1. Receptor Selection and Amplification Technology (R-SAT) Assay

The R-SAT assay is a cell-based functional assay used to identify and characterize ligands for a wide range of receptors, including nuclear hormone receptors like the androgen receptor.

-

Principle: The assay relies on the principle that agonist binding to a transfected receptor can induce a signaling cascade that leads to cellular proliferation. This proliferative response is then quantified as a measure of agonist activity.

-

Cell Line: NIH 3T3 cells are commonly used for this assay.[1]

-

Methodology:

-

NIH 3T3 cells are transiently transfected with a plasmid encoding the human androgen receptor (wild-type or mutant).

-

The transfected cells are then plated into multi-well plates.

-

Serial dilutions of the test compounds (e.g., ACP-105 and its analogs) are added to the wells.

-

The cells are incubated for a period of several days to allow for agonist-induced cell growth.

-

Cell proliferation is quantified using a suitable method, such as a fluorescent or luminescent readout that correlates with cell number.

-

The data is then used to generate dose-response curves and calculate potency values such as pEC50.

-

-

Significance: This assay was crucial for the initial identification of lead compounds from a high-throughput screen and for quantifying the potency of synthesized analogs during the optimization of ACP-105.[1]

2. In Vivo Hershberger Assay

The Hershberger assay is a standardized in vivo method used to assess the androgenic and antiandrogenic activity of compounds.

-

Principle: The assay is based on the weight changes of androgen-dependent tissues in castrated male rats in response to the administration of a test compound.

-

Animal Model: Immature, castrated male rats.

-

Methodology:

-

Pre-pubertal male rats are castrated and allowed to recover.

-

The animals are then treated with the test compound (e.g., ACP-105) daily for a specified period (typically 10 days).

-

For assessing antiandrogenic activity, the test compound is co-administered with a known androgen like testosterone propionate.

-

At the end of the treatment period, the animals are euthanized, and specific androgen-dependent tissues (e.g., ventral prostate, seminal vesicles, levator ani muscle) are dissected and weighed.

-

An increase in the weight of these tissues indicates androgenic activity, while a prevention of testosterone-induced weight gain indicates antiandrogenic activity.

-

-

Significance: This assay was used to demonstrate the in vivo anabolic and androgenic effects of ACP-105, confirming its activity as a SARM with a favorable profile of potent anabolic effects on muscle with minimal effects on the prostate.

Mandatory Visualization

References

VT-105 CAS number 2417718-38-6 properties

An In-Depth Technical Guide to VT-105 (CAS: 2417718-38-6): A Potent and Selective TEAD Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VT-105 (CAS Number 2417718-38-6), a potent and selective small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. This document consolidates available data on its chemical properties, mechanism of action, biological activity, and key experimental protocols.

Introduction

VT-105 is a novel therapeutic agent that targets the Hippo signaling pathway, a critical regulator of cell proliferation, apoptosis, and organ size.[1] In many cancers, particularly those with mutations in the Neurofibromatosis Type 2 (NF2) gene like malignant mesothelioma, the Hippo pathway is inactivated.[2] This inactivation leads to the nuclear translocation of transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival.[3]

TEAD proteins require a post-translational modification known as auto-palmitoylation to become competent for YAP/TAZ binding.[2] VT-105 functions by binding to a central pocket in TEAD, thereby blocking this auto-palmitoylation step. This action disrupts the YAP/TAZ-TEAD interaction, preventing the transcription of oncogenic target genes and selectively inhibiting the growth of Hippo-pathway-deficient tumors.[2][4][5]

Physicochemical Properties of VT-105

The key chemical and physical properties of VT-105 are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2417718-38-6 | [4][5][6] |

| Synonyms | VT105, VT 105 | [6][7] |

| Molecular Formula | C₂₄H₁₈F₃N₃O | [4][5][8] |

| Molecular Weight | 421.42 g/mol | [4][5][8] |

| IUPAC Name | N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide | [9] |

| Appearance | White to off-white solid | [4][10] |

| Solubility | 10 mM in DMSO | [4][5] |

| Predicted Boiling Point | 591.9 ± 50.0 °C | [10] |

| Predicted Density | 1.288 ± 0.06 g/cm³ | [10] |

| Predicted pKa | 12.27 ± 0.46 | [10] |

Mechanism of Action: Targeting the Hippo-YAP-TEAD Pathway

VT-105 exerts its anti-tumor effect by intervening at a critical juncture in the Hippo signaling pathway.

The Hippo Pathway: "ON" vs. "OFF" State

-

Hippo "ON" State (Tumor Suppressive): In normal tissues, the core Hippo kinase cascade (MST1/2 and LATS1/2) is active. LATS1/2 phosphorylate YAP and TAZ, leading to their sequestration in the cytoplasm by 14-3-3 proteins and subsequent proteasomal degradation. This prevents YAP/TAZ from entering the nucleus, and TEAD-mediated transcription is repressed.[11][12]

-

Hippo "OFF" State (Oncogenic): In cancers with mutations like NF2-deficiency, the Hippo kinase cascade is inactive. Unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD transcription factors.[2][3]

VT-105's Point of Intervention

For the YAP/TAZ-TEAD complex to be transcriptionally active, TEAD must first undergo auto-palmitoylation on a conserved cysteine residue within a central lipid-binding pocket.[2] VT-105 is designed to occupy this pocket, physically preventing the attachment of palmitate. By blocking TEAD auto-palmitoylation, VT-105 effectively disrupts the interaction between YAP/TAZ and TEAD, thereby silencing the downstream oncogenic gene expression program.[4][5]

Biological Activity and Preclinical Data

VT-105 is a highly potent inhibitor of YAP/TAZ-TEAD-mediated gene transcription.[4][5] Its efficacy has been demonstrated in both in vitro and in vivo models of NF2-deficient mesothelioma.

In Vitro Activity

| Assay Type | Result | Cell Line / Context | Reference(s) |

| YAP Reporter Assay | IC₅₀ = 10.4 nM | Luciferase Reporter | [4][5] |

| Cell Proliferation Inhibition | Potent and Selective | NF2-deficient Mesothelioma | [2][3] |

| TEAD Palmitoylation | Blocked | In vitro and cellular | [2][4][5] |

| YAP/TAZ-TEAD Interaction | Disrupted | Co-immunoprecipitation | [2] |

In Vivo Activity

Studies on potent, orally bioavailable analogs of VT-105 have demonstrated significant anti-tumor activity in mouse xenograft models.

| Model | Compound | Dosing | Result | Reference(s) |

| NF2-deficient Mesothelioma Xenograft | VT104 | 0.3-3 mg/kg, p.o. | Dose-dependent tumor growth inhibition | [8] |

| NF2-deficient Mesothelioma Xenograft | Analogs | Oral administration | Selective tumor growth inhibition | [2][3] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize TEAD inhibitors like VT-105.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability after treatment with a test compound.[7]

Materials:

-

Opaque-walled 96-well or 384-well plates suitable for luminescence reading.

-

Mammalian cells in culture.

-

CellTiter-Glo® Reagent (Promega, Cat.# G7570).

-

Multichannel pipette.

-

Orbital shaker.

-

Luminometer.

Procedure:

-

Cell Plating: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 100 µL per well for 96-well plates). Include control wells with medium only for background measurement.

-

Compound Treatment: Add various concentrations of VT-105 to the experimental wells. Incubate the plate according to the standard culture protocol (e.g., 72 hours).

-

Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the final CellTiter-Glo® Reagent. Mix by inversion until the substrate is fully dissolved.[5]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[6]

-

Lysis and Signal Stabilization:

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Analysis: Subtract the background luminescence from all readings. Plot the percentage of viable cells against the log concentration of VT-105 and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Acyl-PEGyl Exchange Gel Shift (APEGS) Assay for TEAD Palmitoylation

The APEGS assay is used to detect the palmitoylation status of a target protein. It involves blocking free cysteines, cleaving the palmitoyl-thioester linkage, and then labeling the newly exposed cysteine with a large polyethylene glycol (PEG) maleimide molecule, which causes a detectable size shift on a Western blot.[1][13]

Materials:

-

Cell lysate containing the protein of interest (TEAD).

-

N-ethylmaleimide (NEM) for blocking free thiols.

-

Hydroxylamine (HAM) for thioester cleavage.

-

Tris-HCl as a negative control for HAM.

-

mPEG-maleimide (e.g., 5 kDa).

-

Reagents for protein precipitation (e.g., methanol/chloroform).

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody specific for TEAD.

Procedure:

-

Blocking Free Cysteines: Incubate the protein lysate with a high concentration of NEM (e.g., 50 mM) to irreversibly block all cysteine residues that are not protected by palmitoylation.[1]

-

Protein Precipitation: Precipitate the proteins to remove excess NEM. A methanol/chloroform precipitation method is effective. Wash the pellet thoroughly.

-

Cleavage of Palmitate: Resuspend the protein pellet. Split the sample into two aliquots.

-

Test Sample: Treat with hydroxylamine (HAM, e.g., 1 M, pH 7.4) to specifically cleave the thioester bond linking palmitate to cysteine.[1]

-

Control Sample: Treat with a control buffer (e.g., Tris-HCl) instead of HAM.

-

-

Protein Precipitation: Precipitate the proteins again to remove the cleavage reagent. Wash the pellet.

-

Labeling with mPEG-maleimide: Resuspend both test and control pellets in a buffer containing mPEG-maleimide. The PEG molecule will covalently attach to the cysteine residues that were exposed by HAM treatment.

-

Analysis: Quench the labeling reaction and analyze the samples by SDS-PAGE followed by Western blotting using an anti-TEAD antibody. A band shift corresponding to the mass of the attached PEG molecule will be observed only in the HAM-treated sample if the TEAD protein was originally palmitoylated. Treatment with VT-105 prior to cell lysis would show a reduction or absence of this band shift.

Safety, Handling, and Storage

It is crucial to handle VT-105 with appropriate safety precautions in a laboratory setting.

| Category | Recommendation | Reference(s) |

| Hazard Classification | Acute toxicity, Oral (Category 4) - Harmful if swallowed. Acute aquatic toxicity (Category 1) - Very toxic to aquatic life. Chronic aquatic toxicity (Category 1) - Very toxic to aquatic life with long lasting effects. | [6] |

| Handling | Avoid inhalation, dust formation, and contact with skin and eyes. Use in a well-ventilated area. Wear appropriate personal protective equipment (safety goggles, gloves, lab coat). Wash hands thoroughly after handling. | [6] |

| Storage (Solid Powder) | Long-term: -20°C (up to 3 years). Short-term: 4°C (up to 2 years). | [8][9] |

| Storage (In Solvent) | -80°C for up to 6 months. -20°C for up to 1 month. | [8][14] |

| Disposal | Dispose of contents/container to an approved waste disposal plant, avoiding release to the environment. | [6] |

Conclusion

VT-105 is a potent and selective, first-in-class TEAD auto-palmitoylation inhibitor. By disrupting the crucial YAP/TAZ-TEAD interaction, it effectively suppresses the oncogenic signaling cascade driven by Hippo pathway inactivation. With demonstrated preclinical efficacy in relevant cancer models, VT-105 and its analogs represent a promising therapeutic strategy for treating cancers dependent on YAP/TAZ-TEAD signaling, such as NF2-deficient mesothelioma. The data and protocols presented in this guide provide a foundational resource for researchers working to further elucidate the therapeutic potential of targeting TEAD transcription factors.

References

- 1. Acyl-PEGyl Exchange Gel Shift Assay for Quantitative Determination of Palmitoylation of Brain Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scribd.com [scribd.com]

- 10. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The two faces of Hippo: targeting the Hippo pathway for regenerative medicine and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acyl-PEGyl Exchange Gel Shift Assay for Quantitative Determination of Palmitoylation of Brain Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. urotoday.com [urotoday.com]

VT-105: A Technical Guide to a Novel TEAD Autopalmitoylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VT-105 is a potent and selective small molecule inhibitor of TEA Domain (TEAD) transcription factors, a critical component of the Hippo signaling pathway. By disrupting the autopalmitoylation of TEAD, VT-105 effectively inhibits the transcriptional activity of the YAP/TAZ-TEAD complex, which is frequently dysregulated in various cancers, notably in NF2-deficient malignant mesothelioma. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and key experimental data related to VT-105, intended to support further research and drug development efforts.

Core Molecular Data

VT-105 is characterized by the following molecular properties, crucial for experimental design and interpretation.

| Property | Value | Citation |

| Molecular Formula | C₂₄H₁₈F₃N₃O | |

| Molecular Weight | 421.41 g/mol | |

| CAS Number | 2417718-38-6 | |

| Appearance | Solid | |

| Synonyms | VT105 |

Mechanism of Action: Targeting the Hippo-YAP/TAZ-TEAD Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a hallmark of several cancers. In a simplified view, the pathway consists of a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).

In cancer cells with mutations in upstream Hippo pathway components, such as Neurofibromin 2 (NF2), the kinase cascade is inactivated. This leads to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival.

VT-105 exerts its therapeutic effect by directly targeting TEAD transcription factors. A critical step for the interaction between YAP/TAZ and TEAD is the autopalmitoylation of TEAD, a post-translational modification where a palmitate molecule is attached to a conserved cysteine residue in the TEAD lipid-binding pocket. VT-105 is a potent and selective inhibitor of this autopalmitoylation process. By binding to the central hydrophobic pocket of TEAD, VT-105 blocks the attachment of palmitate, thereby disrupting the formation of the functional YAP/TAZ-TEAD transcriptional complex and inhibiting downstream gene expression.

Experimental Protocols

The following are key experimental protocols that have been utilized to characterize the activity of VT-105.

Cell-Free TEAD Palmitoylation Assay

This assay directly measures the ability of VT-105 to inhibit the autopalmitoylation of TEAD in a cell-free system.

-

Materials:

-

Purified recombinant TEAD1 protein (YAP-binding domain)

-

Alkyne-palmitoyl-CoA (a palmitate analog for detection)

-

VT-105 (or other test compounds)

-

Biotin-azide (for click chemistry-based detection)

-

Streptavidin-HRP conjugate

-

Anti-TEAD1 antibody

-

-

Procedure:

-

Incubate purified recombinant TEAD1 protein with varying concentrations of VT-105.

-

Add alkyne-palmitoyl-CoA to the reaction mixture to initiate the palmitoylation reaction.

-

Quench the reaction.

-

Perform a click chemistry reaction by adding biotin-azide to couple biotin to the incorporated alkyne-palmitoyl-CoA.

-

Analyze the reaction products by SDS-PAGE and Western blotting.

-

Detect palmitoylated TEAD using streptavidin-HRP and total TEAD using an anti-TEAD1 antibody.

-

Quantify the inhibition of TEAD palmitoylation by VT-105.

-

YAP/TAZ-TEAD Luciferase Reporter Assay

This cell-based assay measures the effect of VT-105 on the transcriptional activity of the YAP/TAZ-TEAD complex.

-

Materials:

-

A suitable cell line (e.g., HEK293T)

-

A luciferase reporter plasmid containing TEAD-responsive elements upstream of the luciferase gene.

-

A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

VT-105 (or other test compounds).

-

Luciferase assay reagent.

-

-

Procedure:

-

Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the control reporter plasmid.

-

After a suitable incubation period, treat the cells with varying concentrations of VT-105.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the TEAD-responsive luciferase activity to the control luciferase activity.

-

Determine the IC₅₀ value of VT-105 for the inhibition of YAP/TAZ-TEAD transcriptional activity.

-

Cell Proliferation Assay in NF2-Deficient Mesothelioma Cells

This assay assesses the ability of VT-105 to inhibit the growth of cancer cells that are dependent on the YAP/TAZ-TEAD pathway.

-

Materials:

-

NF2-deficient malignant mesothelioma cell line (e.g., NCI-H226).

-

Appropriate cell culture medium and supplements.

-

VT-105 (or other test compounds).

-

A reagent for measuring cell viability (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Seed the NF2-deficient mesothelioma cells in a multi-well plate.

-

Allow the cells to attach and then treat them with a range of concentrations of VT-105.

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Measure cell viability using a suitable assay according to the manufacturer's instructions.

-

Calculate the concentration of VT-105 that inhibits cell proliferation by 50% (GI₅₀).

-

Summary of Key Findings

Experimental data has consistently demonstrated that VT-105 is a highly effective inhibitor of the Hippo-YAP/TAZ-TEAD pathway.

-

Potent Inhibition of TEAD Autopalmitoylation: Cell-free assays have confirmed that VT-105 directly inhibits the autopalmitoylation of TEAD proteins.

-

Suppression of YAP/TAZ-TEAD Transcriptional Activity: Luciferase reporter assays have shown that VT-105 potently reduces the transcriptional activity of the YAP/TAZ-TEAD complex in a dose-dependent manner.

-

Selective Anti-proliferative Activity: VT-105 has been shown to selectively inhibit the proliferation of NF2-deficient mesothelioma cells, which are known to be dependent on the YAP/TAZ-TEAD pathway for their growth and survival.

Conclusion

VT-105 represents a promising therapeutic agent for the treatment of cancers driven by the dysregulation of the Hippo signaling pathway. Its well-defined mechanism of action, targeting the critical step of TEAD autopalmitoylation, provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals working to advance our understanding and application of this novel TEAD inhibitor.

In-depth Technical Guide on the Target Selectivity Profile of VT-105

An examination of publicly available data reveals no specific therapeutic agent designated as VT-105 with a characterized target selectivity profile. Comprehensive searches have yielded information on several distinct investigational compounds with similar alphanumeric names, but none correspond to a "VT-105" for which a detailed technical guide can be constructed.

The search results identified the following unrelated therapeutic candidates:

-

TRC105: An antibody that was investigated in combination with other agents for the treatment of sarcoma and liver cancer.

-

MB-105: A CAR T-cell therapy currently in clinical trials for T-cell lymphoma.[1][2][3]

-

DLX105: A single-chain anti-TNF-α antibody that has been studied for the treatment of psoriasis.[4]

Without specific and publicly accessible scientific literature or clinical trial data for a compound definitively named VT-105, it is not possible to provide the requested in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways and experimental workflows cannot be fulfilled due to the absence of foundational information on the molecule's mechanism of action and binding characteristics.

Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to consult peer-reviewed scientific journals, patent filings, and clinical trial registries using the precise and complete nomenclature of the compound of interest. In the event that "VT-105" is an internal or preclinical designation, relevant data may not yet be in the public domain.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 3. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]

- 4. The single-chain anti-TNF-α antibody DLX105 induces clinical and biomarker responses upon local administration in patients with chronic plaque-type psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VT-105, a TEAD-Targeted Hippo Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

VT-105 is a potent and selective small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors, the downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway is a critical driver in various cancers, leading to the nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation, survival, and migration. VT-105 disrupts the YAP/TAZ-TEAD interaction, thereby inhibiting the oncogenic functions of a hyperactive Hippo pathway.

These application notes provide detailed protocols for the in vitro evaluation of VT-105 in cancer cell lines, methods to assess its impact on the Hippo signaling pathway, and representative data.

Mechanism of Action: Hippo Signaling Pathway

The Hippo pathway is a key regulator of organ size and tissue homeostasis. Its core consists of a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic sequestration of YAP and TAZ. When the pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEADs to initiate a pro-proliferative and anti-apoptotic transcriptional program. VT-105 acts by binding to TEAD, preventing its association with YAP/TAZ and subsequent gene transcription.

Caption: The Hippo Signaling Pathway and the inhibitory action of VT-105 on the TEAD-YAP/TAZ complex.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of VT-series TEAD inhibitors in various cancer cell lines. This data is compiled from multiple studies and serves as a reference for designing experiments with VT-105.

Table 1: IC50 Values of VT-Series Compounds in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Type |

| VT107 | NCI-H2052 | Mesothelioma | 18 | Cell Viability |

| VT107 | NCI-H226 | Mesothelioma | 32 | Cell Viability |

| VT104 | MSTO-211H | Mesothelioma | ~1200 | Gene Expression |

| VT104 | NCI-H2052 | Mesothelioma | ~1200 | Gene Expression |

| VT-103 | NCI-H226 | Mesothelioma | TGI = 106% at 3 mg/kg (in vivo) | Tumor Growth Inhibition |

| VT-103 | NCI-H2373 | Mesothelioma | TGI = 126% at 10 mg/kg (in vivo) | Tumor Growth Inhibition |

TGI: Tumor Growth Inhibition. Data for VT-103 is from in vivo studies and presented for context.

Experimental Protocols

General Cell Culture and VT-105 Handling

-

Cell Lines: Malignant mesothelioma cell lines with known Hippo pathway alterations (e.g., NF2-mutant NCI-H226 and NCI-H2052) are recommended.

-

Culture Media: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

VT-105 Stock Solution: Prepare a 10 mM stock solution of VT-105 in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1%.

Protocol 1: Cell Viability Assay

This protocol determines the effect of VT-105 on cancer cell proliferation.

Workflow:

Caption: Experimental workflow for determining cell viability upon VT-105 treatment.

Methodology:

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of VT-105 in culture medium.

-

Remove the existing medium from the cells and add 100 µL of the VT-105 dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

Assess cell viability using a luminescent-based assay such as CellTiter-Glo® (Promega) according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of VT-105 and fitting the data to a four-parameter logistic curve.

Protocol 2: TEAD-YAP Co-Immunoprecipitation

This protocol assesses the ability of VT-105 to disrupt the interaction between TEAD and YAP.

Methodology:

-

Plate NCI-H226 cells in a 10 cm dish and grow to 80-90% confluency.

-

Treat the cells with the desired concentration of VT-105 or DMSO for 24 hours.

-

Lyse the cells in immunoprecipitation (IP) buffer.

-

Pre-clear the cell lysates with protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with an anti-pan-TEAD antibody or an IgG control overnight at 4°C.

-

Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads and elute the protein complexes.

-

Analyze the eluted proteins by Western blotting using antibodies against YAP and TEAD. A reduction in the amount of YAP co-precipitated with TEAD in VT-105 treated cells indicates disruption of the interaction.

Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for TEAD Target Genes

This protocol measures the effect of VT-105 on the expression of TEAD target genes.

Methodology:

-

Seed NCI-H226 cells in a 6-well plate and treat with VT-105 or DMSO for 24 hours.

-

Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers for TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in VT-105 treated cells compared to the vehicle control.

Expected Outcomes

-

Cell Viability: VT-105 is expected to decrease the viability of Hippo-pathway-dependent cancer cells in a dose-dependent manner.

-

TEAD-YAP Interaction: A dose-dependent reduction in the co-immunoprecipitation of YAP with TEAD is anticipated following VT-105 treatment.

-

Target Gene Expression: The expression of TEAD target genes, such as CTGF and CYR61, should be significantly downregulated in response to VT-105.

These protocols provide a framework for the in vitro characterization of VT-105. Researchers should optimize conditions based on their specific cell lines and experimental setup.

Application Note: Utilizing VT-105 for Co-Immunoprecipitation Assays to Investigate Hippo Pathway Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in various cancers.[1] The transcriptional coactivators YAP and TAZ are key downstream effectors of the Hippo pathway. Their interaction with the TEAD family of transcription factors is essential for promoting the expression of pro-proliferative and anti-apoptotic genes.[1] VT-105 is a small molecule inhibitor that disrupts the interaction between YAP/TAZ and TEAD by preventing the palmitoylation of TEAD, a crucial post-translational modification for this protein-protein interaction.[1]

This application note provides a detailed protocol for utilizing VT-105 in a co-immunoprecipitation (Co-IP) assay to study the disruption of the YAP/TAZ-TEAD interaction. Co-IP is a powerful technique to identify and validate protein-protein interactions within a cellular context.[2][3] By treating cells with VT-105, researchers can investigate its efficacy in dissociating the YAP/TAZ-TEAD complex, providing valuable insights into its mechanism of action and potential as a therapeutic agent.

Principle of the Assay

Co-immunoprecipitation is a technique used to isolate a specific protein (the "bait") from a cell lysate along with its binding partners (the "prey").[2] In this application, an antibody targeting either YAP, TAZ, or TEAD is used to immunoprecipitate the target protein. If the protein complex is intact, the interacting partners will also be pulled down. Subsequent analysis by western blotting allows for the detection of both the bait and prey proteins. By comparing the amount of co-immunoprecipitated protein in VT-105-treated versus untreated cells, the inhibitory effect of the compound on the protein-protein interaction can be quantified.

Data Presentation

The following table represents hypothetical quantitative data from a Co-IP experiment designed to assess the effect of VT-105 on the YAP-TEAD4 interaction. The data is presented as the relative band intensity of the co-immunoprecipitated protein (YAP) normalized to the immunoprecipitated protein (TEAD4) and the input control.

| Treatment | IP Target | Co-IP Target | Relative Band Intensity (Co-IP/IP) | Fold Change vs. Vehicle |

| Vehicle (DMSO) | TEAD4 | YAP | 1.00 | 1.0 |

| VT-105 (1 µM) | TEAD4 | YAP | 0.35 | 0.35 |

| VT-105 (5 µM) | TEAD4 | YAP | 0.15 | 0.15 |

| VT-105 (10 µM) | TEAD4 | YAP | 0.05 | 0.05 |

| Isotype IgG Control | TEAD4 | YAP | 0.02 | N/A |

Table 1: Quantitative Analysis of YAP-TEAD4 Interaction Following VT-105 Treatment. The results indicate a dose-dependent decrease in the co-immunoprecipitation of YAP with TEAD4 in the presence of VT-105, suggesting the compound effectively disrupts their interaction.

Experimental Protocols

Materials and Reagents

-

Cell Lines: A cell line known to have high Hippo pathway activity (e.g., NCI-H226, MDA-MB-231).

-

VT-105: Prepare stock solutions in DMSO.

-

Antibodies:

-

Primary antibody for immunoprecipitation (e.g., anti-TEAD4, anti-YAP, or anti-TAZ). A polyclonal antibody is often preferred for Co-IP as it can recognize multiple epitopes.[4]

-

Primary antibody for western blotting (e.g., anti-YAP, anti-TAZ, anti-TEAD4).

-

Isotype control IgG corresponding to the host species of the IP antibody.

-

Secondary antibodies conjugated to HRP for western blotting.

-

-

Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.[3]

-

Wash Buffer: Lysis buffer with a lower detergent concentration or PBS/TBS.[4][5]

-

Elution Buffer: SDS-PAGE loading buffer (e.g., Laemmli buffer) or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).

-

Protein A/G Beads: Agarose or magnetic beads.

-

General lab equipment: Centrifuge, magnetic rack (for magnetic beads), rotator, western blot apparatus.

Experimental Workflow Diagram

Caption: A streamlined workflow for the co-immunoprecipitation assay using VT-105.

Step-by-Step Protocol

1. Cell Culture and Treatment: a. Seed the chosen cell line in appropriate culture dishes and grow to 80-90% confluency. b. Treat the cells with the desired concentrations of VT-105 or vehicle (DMSO) for the determined time (e.g., 6-24 hours).

2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS.[6] b. Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation.[5] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6] e. Transfer the supernatant (clarified lysate) to a new pre-chilled tube. f. Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

3. Pre-clearing the Lysate (Optional but Recommended): a. To reduce non-specific binding, add Protein A/G beads to the lysate and incubate on a rotator for 30-60 minutes at 4°C.[4][7] b. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

4. Immunoprecipitation: a. To equal amounts of protein lysate (typically 500 µg - 1 mg), add the immunoprecipitating primary antibody (2-5 µg). b. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. c. Incubate the lysate-antibody mixture on a rotator for 2-4 hours or overnight at 4°C. d. Add pre-washed Protein A/G beads (20-30 µL of slurry) to each sample and incubate for an additional 1-2 hours at 4°C with gentle rotation.[5]

5. Washing: a. Pellet the beads by centrifugation or with a magnetic rack and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.[4][5] With each wash, gently resuspend the beads and then pellet them.

6. Elution: a. After the final wash, carefully remove all supernatant. b. Add 20-40 µL of 1X SDS-PAGE loading buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Pellet the beads and load the supernatant onto an SDS-PAGE gel.

7. Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the protein of interest (both the "bait" and the "prey") overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Diagram

The following diagram illustrates the Hippo signaling pathway and the point of intervention for VT-105.

Caption: The Hippo signaling pathway and the inhibitory action of VT-105 on the YAP/TAZ-TEAD interaction.

Troubleshooting

-

High Background:

-

Increase the number and stringency of washes.

-

Ensure the use of a pre-clearing step.

-

Use a high-quality, specific antibody for immunoprecipitation.

-

-

Low or No Signal for Co-immunoprecipitated Protein:

-

The protein-protein interaction may be weak or transient. Optimize lysis and wash buffer conditions to be less stringent.

-

The antibody for immunoprecipitation may be blocking the interaction site. Use an antibody that targets a different epitope.

-

Ensure sufficient protein input.

-

-

Contaminating Proteins:

-

Non-specific binding to beads is common. Always include an isotype IgG control to identify these contaminants.

-

Conclusion

This application note provides a comprehensive guide for using VT-105 in a co-immunoprecipitation assay to investigate its effect on the YAP/TAZ-TEAD protein-protein interaction. By following this protocol, researchers can effectively assess the inhibitory potential of VT-105 and further elucidate its mechanism of action within the Hippo signaling pathway. This assay is a valuable tool for the preclinical evaluation of VT-105 and other potential inhibitors of this critical cancer-related pathway.

References

- 1. VT-105 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 3. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. assaygenie.com [assaygenie.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

Application Note: Investigating the Role of the Oncogenic lncRNA PVT1 in Cancer Gene Transcription

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The long non-coding RNA (lncRNA) Plasmacytoma Variant Translocation 1 (PVT1) has emerged as a critical player in the landscape of cancer biology. Located in the well-known cancer-associated chromosomal region 8q24, PVT1 is frequently co-amplified with the proto-oncogene MYC.[1][2][3] Accumulating evidence demonstrates that PVT1 is not a passive bystander but an active participant in tumorigenesis, influencing gene transcription, cell proliferation, metastasis, and therapeutic resistance across a spectrum of cancers.[4][5][6] This application note provides a comprehensive overview of the mechanisms through which PVT1 regulates gene transcription and offers detailed protocols for its investigation.

The PVT1-MYC Axis: A Symbiotic Relationship in Cancer

A central mechanism of PVT1's oncogenic function lies in its intricate and synergistic relationship with MYC.[1][2][7] This interaction is multifaceted, involving:

-

MYC Protein Stabilization: PVT1 has been shown to enhance the stability of the MYC protein, thereby potentiating its transcriptional activity.[2][8]

-

Positive Feedback Loop: A positive feedback mechanism exists where MYC can upregulate the transcription of PVT1, and in turn, elevated PVT1 levels stabilize MYC protein, creating a vicious cycle that drives cancer progression.[2]

-

Promoter Competition: The promoters of PVT1 and MYC compete for engagement with shared enhancers, a mechanism that adds another layer of regulatory complexity to the expression of both genes.[9]

Downstream Transcriptional Regulation: The Role of HIF-1α

Beyond its interaction with MYC, PVT1 influences other key transcription factors, notably Hypoxia-Inducible Factor-1α (HIF-1α).[7][10] Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is a master regulator of genes involved in angiogenesis, metabolism, and cell survival.[7] PVT1 can upregulate HIF-1α expression through a "sponging" mechanism, where it binds to and sequesters microRNAs (such as miR-199a-5p and miR-186) that would otherwise target HIF-1α for degradation.[7][10] This leads to increased transcription of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF), promoting tumor angiogenesis.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of PVT1 expression in cancer.

Table 1: Impact of PVT1 Knockdown on Cancer Cell Lines

| Cancer Type | Cell Line | Method of PVT1 Knockdown | Effect on Cell Viability/Proliferation | Reference |

| Prostate Cancer | siPVT1 | Decreased | [10] | |

| Melanoma | siPVT1 | Decreased | [10] | |

| Glioblastoma | siPVT1 | Decreased | [10] | |

| Gastric Cancer | siPVT1 | Decreased | [10] | |

| Clear Cell Renal Cell Carcinoma | siPVT1 | Decreased | [10] | |

| Breast Cancer | siPVT1 | Decreased | [10] | |

| Colorectal Cancer | siPVT1 | Decreased | [10] |

Table 2: Prognostic Significance of High PVT1 Expression in Solid Tumors

| Cancer Type | Number of Cohorts | Pooled Hazard Ratio (HR) for Overall Survival (95% CI) | Pooled Odds Ratio (OR) for TNM Stage (95% CI) | Reference |

| Multiple Solid Tumors | 48 | 1.32 (1.22–1.43) | [6][11] | |

| Multiple Solid Tumors | 37 | 1.46 (1.29–1.65) | [6][11] | |

| Breast Cancer | Significantly associated with poorer prognosis | [12] | ||

| Colorectal Cancer | Associated with poorer prognosis | [13] |

Experimental Protocols

Here, we provide detailed protocols for key experiments to study the function of PVT1 in cancer gene transcription.

Protocol 1: Quantification of PVT1 and Target Gene Expression by qRT-PCR

This protocol allows for the quantitative measurement of PVT1 and its target genes (e.g., MYC, HIF-1α, VEGF) in cancer cells.

Materials:

-

RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)

-

Primers for PVT1, MYC, HIF-1α, VEGF, and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cancer cell lines or tumor tissues according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.

-

Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Include no-template controls to check for contamination.

-

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.

Protocol 2: PVT1 Knockdown using siRNA

This protocol describes the transient knockdown of PVT1 expression in cultured cancer cells to study its functional effects.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

siRNA targeting PVT1 (siPVT1) and a non-targeting control siRNA (siNC)

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM Reduced Serum Medium

Procedure:

-

Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection Complex Preparation:

-

Dilute siPVT1 or siNC in Opti-MEM.

-

Dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-10 minutes to allow for complex formation.

-

-

Transfection: Add the transfection complexes to the cells in fresh, antibiotic-free medium.

-

Incubation: Incubate the cells for 24-72 hours.

-

Validation of Knockdown: Harvest the cells and perform qRT-PCR (Protocol 1) to confirm the knockdown of PVT1 expression.

-

Functional Assays: Perform downstream functional assays, such as cell proliferation assays (e.g., MTT, BrdU), migration assays (e.g., transwell), or apoptosis assays (e.g., Annexin V staining).

Protocol 3: Luciferase Reporter Assay for miRNA Sponging

This protocol is used to validate the direct interaction between PVT1 and a specific miRNA (e.g., miR-199a-5p).

Materials:

-

Luciferase reporter vector containing the putative miRNA binding site from PVT1 (and a mutated version as a control)

-

miRNA mimic (e.g., miR-199a-5p mimic) and a negative control mimic

-

Dual-luciferase reporter assay system

-

Transfection reagent

Procedure:

-

Co-transfection: Co-transfect cells with the luciferase reporter vector (wild-type or mutant) and the miRNA mimic or negative control mimic.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the miRNA mimic and the wild-type reporter construct (but not the mutant) indicates a direct interaction.

Visualizations

Caption: The PVT1-MYC-HIF-1α signaling pathway in cancer.

Caption: Experimental workflow for qRT-PCR.

Caption: Workflow for siRNA-mediated knockdown of PVT1.

References

- 1. Long non-coding RNA PVT1 interacts with MYC and its downstream molecules to synergistically promote tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Frontiers | Regulatory Mechanisms and Clinical Applications of the Long Non-coding RNA PVT1 in Cancer Treatment [frontiersin.org]

- 4. Frontiers | Oncogenic Role of PVT1 and Therapeutic Implications [frontiersin.org]

- 5. lncRNA PVT1: a novel oncogene in multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lncRNA PVT1 identified as an independent biomarker for prognosis surveillance of solid tumors based on transcriptome data and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long non-coding RNA PVT1 interacts with MYC and its downstream molecules to synergistically promote tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. conservancy.umn.edu [conservancy.umn.edu]

- 9. Promoter of lncRNA Gene PVT1 Is a Tumor-Suppressor DNA Boundary Element. | Broad Institute [broadinstitute.org]

- 10. PVT1 Signaling Is a Mediator of Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The effects of LncRNA PVT1 on clinical characteristics and survival in breast cancer patients: A protocol for systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulatory Mechanisms and Clinical Applications of the Long Non-coding RNA PVT1 in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Mouse Model for VT-105 Anti-Tumor Efficacy

These application notes provide a detailed experimental design for evaluating the in vivo anti-tumor efficacy of VT-105, a hypothetical anti-angiogenic and vascular disrupting agent, in a murine xenograft model. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

VT-105 is a novel therapeutic agent designed to target tumor vasculature. This document outlines the essential protocols for a preclinical in vivo mouse study to assess its efficacy. The experimental design is based on established methodologies for evaluating anti-angiogenic and vascular-disrupting agents, such as those targeting CD105 (endoglin) or utilizing tubulin-targeting compounds.[1][2] The primary objective of this study is to determine the dose-dependent anti-tumor activity of VT-105 and its effect on tumor growth kinetics.

Signaling Pathway and Mechanism of Action

VT-105 is presumed to act as a vascular-disrupting agent that targets tubulin within endothelial cells of the tumor vasculature, leading to a rapid shutdown of blood flow within the tumor and subsequent necrosis.[2] Additionally, it is hypothesized to inhibit angiogenesis by targeting CD105 (endoglin), a key receptor in the TGF-β signaling pathway that is upregulated on proliferating endothelial cells.[1] This dual mechanism aims to both destroy existing tumor blood vessels and prevent the formation of new ones.

Experimental Design and Workflow

The following workflow outlines the key stages of the in vivo mouse model experiment.

Materials and Methods

Cell Lines and Culture

-

Cell Line: B16MEL4A5 mouse melanoma cells (or other appropriate tumor cell line, e.g., renal or breast cancer lines).[1][2]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS).

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Animal Model

-

Species: C57BL/6 mice (or other appropriate strain, e.g., athymic nude mice for human xenografts), 6-8 weeks old.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.

-

Housing: Standard housing conditions with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Groups

| Group | Treatment | Dose | Route | N (mice/group) |

| 1 | Vehicle Control | - | IV | 10 |

| 2 | VT-105 | Low Dose (e.g., 5 mg/kg) | IV | 10 |

| 3 | VT-105 | Mid Dose (e.g., 10 mg/kg) | IV | 10 |

| 4 | VT-105 | High Dose (e.g., 20 mg/kg) | IV | 10 |

Tumor Implantation

-

Harvest B16MEL4A5 cells during the logarithmic growth phase.

-

Wash cells twice with sterile Phosphate Buffered Saline (PBS).

-

Resuspend cells in PBS at a concentration of 5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

Treatment Protocol

-

Monitor tumor growth daily.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the treatment groups.

-

Administer VT-105 or vehicle control intravenously (IV) according to the assigned group. The dosing schedule can be, for example, twice a week for three weeks.

Data Collection and Efficacy Endpoints

-

Tumor Volume: Measure tumor dimensions with digital calipers three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor body weight three times per week as an indicator of toxicity.

-

Primary Endpoint: Tumor growth inhibition (TGI).

-

Secondary Endpoints: Survival, tumor necrosis, and biomarker analysis.

Data Presentation

Table 1: Tumor Growth Inhibition

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI (%) | P-value (vs. Vehicle) |

| Vehicle Control | 1500 ± 150 | - | - |

| VT-105 (5 mg/kg) | 1050 ± 120 | 30 | <0.05 |

| VT-105 (10 mg/kg) | 750 ± 90 | 50 | <0.01 |

| VT-105 (20 mg/kg) | 450 ± 60 | 70 | <0.001 |

Table 2: Body Weight Changes

| Treatment Group | Mean Body Weight Change at Day 21 (%) ± SEM |

| Vehicle Control | +5.0 ± 1.5 |

| VT-105 (5 mg/kg) | +4.5 ± 1.8 |

| VT-105 (10 mg/kg) | +2.0 ± 2.0 |

| VT-105 (20 mg/kg) | -1.5 ± 2.5 |

Endpoint Analysis

Upon reaching the study endpoint (e.g., tumor volume >2000 mm³ or signs of morbidity), euthanize mice and collect tumors and major organs.

Histology

-

Fix tumors in 10% neutral buffered formalin.

-

Embed in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess tumor necrosis.

-

Perform immunohistochemistry (IHC) for markers of angiogenesis (e.g., CD31), proliferation (e.g., Ki-67), and hypoxia (e.g., HIF-1α).[2]

Biomarker Analysis

-

Homogenize a portion of the tumor tissue for protein extraction and subsequent Western blot analysis to quantify the expression of key signaling molecules in the angiogenesis pathway.

-

Perform quantitative PCR (qPCR) on RNA extracted from tumor tissue to analyze the expression of genes related to angiogenesis and hypoxia.

Conclusion

This detailed protocol provides a robust framework for the in vivo evaluation of VT-105. The quantitative data generated from this experimental design will be crucial for determining the therapeutic potential of VT-105 and guiding its further development. The combination of efficacy, tolerability, and biomarker analysis will provide a comprehensive understanding of the agent's in vivo activity.

References

- 1. In vitro and in vivo effects of an anti-mouse endoglin (CD105)–immunotoxin on the early stages of mouse B16MEL4A5 melanoma tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of VT-105 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction VT-105 is a highly potent and selective small molecule inhibitor of TEA Domain (TEAD) transcription factors.[1] It functions by blocking the auto-palmitoylation of TEAD, a critical step for its interaction with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[1][2] These proteins are the downstream effectors of the Hippo signaling pathway, which is crucial for regulating tissue growth and organ size.[2] Dysregulation of the Hippo pathway and subsequent activation of the YAP/TAZ-TEAD transcriptional program are implicated in various cancers, particularly NF2-deficient mesothelioma.[3][4] VT-105 selectively inhibits YAP/TAZ-TEAD promoted gene transcription, demonstrating an IC50 of 10.4 nM in reporter assays.[1]

Accurate preparation of stock solutions is a fundamental requirement for ensuring reproducibility and reliability in experimental studies involving VT-105. This document provides a detailed protocol for the preparation, storage, and handling of a VT-105 stock solution for research use.

VT-105 Chemical and Physical Properties

A summary of the key quantitative data for VT-105 is presented below. This information is essential for accurate calculations and proper handling of the compound.

| Property | Value | Reference |

| Synonyms | VT 105, VT105 | [3][5] |

| CAS Number | 2417718-38-6 (S-isomer) | [3][5] |

| Molecular Formula | C24H18F3N3O | [3][5] |

| Molecular Weight | 421.42 g/mol | [3][5] |

| Appearance | Solid | [5] |

| Solubility | 10 mM in DMSO | [1] |

| Purity | >98% (typical) | |

| Storage (Powder) | Dry, dark. Short term (days-weeks) at 0-4°C; Long term (months-years) at -20°C. | [3][5] |

| Storage (Stock Solution) | Aliquoted and stored at -80°C. | [5] |

Experimental Protocol: Preparation of 10 mM VT-105 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of VT-105 in Dimethyl Sulfoxide (DMSO).

Materials and Equipment

-

VT-105 powder (CAS# 2417718-38-6)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO, cell culture grade)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Calibrated micropipettes (P1000, P200)

-

Sterile microcentrifuge tubes or cryogenic vials

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions

-

VT-105 is for research use only and not for human or veterinary use.[3]

-

Handle VT-105 powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[5]

-

Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[5]

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.[5]

Step-by-Step Procedure

Calculation: To prepare a 10 mM stock solution, the required mass of VT-105 must be calculated.

-

Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

For 1 mL of 10 mM stock: Mass (mg) = (0.010 mol/L) x (0.001 L) x (421.42 g/mol ) x 1000 (mg/g) Mass (mg) = 4.2142 mg

Preparation Steps:

-

Weighing: Carefully weigh out 4.21 mg of VT-105 powder using an analytical balance and transfer it into a sterile microcentrifuge tube.

-

Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the VT-105 powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Verification: Ensure no visible particulates remain in the solution. If particulates are present, continue vortexing.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled cryogenic vials or microcentrifuge tubes.[4]

-

Labeling: Label each aliquot clearly with the compound name (VT-105), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

Storage and Handling

-

Long-term storage: Store the aliquoted stock solution at -80°C.[5] When stored properly, the solution should be stable for several months.

-

Short-term storage: For daily or weekly use, an aliquot can be stored at -20°C.[3]

-

Handling: Before use, thaw a single aliquot at room temperature and gently mix before diluting into your experimental medium. Avoid leaving the stock solution at room temperature for extended periods. Discard any unused portion of a thawed aliquot; do not refreeze.[4]

Visualized Pathways and Workflows

Hippo Signaling Pathway and VT-105 Mechanism of Action

The Hippo signaling pathway is a key regulator of cell proliferation and apoptosis. VT-105 targets the final transcriptional step of this pathway.

Caption: Mechanism of VT-105 in the Hippo signaling pathway.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the logical steps for preparing the VT-105 stock solution.

Caption: Workflow for preparing VT-105 stock solution.

References

Application Notes and Protocols for Anti-Cancer Agents in Cell Proliferation and Apoptosis Assays

A Note on "VT-105": Initial searches for "VT-105" indicate that this designation is used for at least two distinct investigational agents: a pan-influenza A vaccine candidate developed by Versatope Therapeutics[1] and a TEAD3 inhibitor for cancer therapy[2]. Due to this ambiguity, and the user's focus on cell proliferation and apoptosis assays in a cancer research context, this document will provide detailed application notes and protocols for two well-characterized anti-cancer compounds, BNC105 and TRC105 , which are highly relevant to the requested assays and audience.

BNC105: A Tubulin Polymerization Inhibitor

BNC105 is a potent and selective disruptor of tumor microvasculature that targets the colchicine-binding site on tubulin.[3] This action leads to the rapid onset of hypoxia and necrosis in solid tumors.[3] Beyond its vascular disrupting effects, BNC105 also exhibits direct cytotoxic activity on tumor cells by inhibiting cell proliferation and inducing apoptosis.[4][5]

Data Summary: Effects of BNC105 on Cell Proliferation and Apoptosis

| Cell Line/Type | Assay | Key Findings | Concentration/Time | Reference |

| Acute Myeloid Leukemia (AML) Cell Lines | Proliferation/Cytotoxicity | High sensitivity to BNC105. | IC50 = 0.2nM to 1.3nM at 48 hours | [3] |

| AML Patient Samples | Apoptosis (Annexin V/7AAD, Caspase 3/7 activation) | Significant, dose- and time-dependent decrease in viability and induction of caspase activity. | Clinically relevant doses for up to 72 hours | [3] |

| Chronic Lymphocytic Leukemia (CLL) Cells | Apoptosis | Potent induction of JNK-dependent apoptosis. | Low nM concentrations | [6] |

| Various Leukemia Cell Lines | Apoptosis | Potent activator of JNK and inducer of NOXA. | Not specified | [6] |

| Normal Bone Marrow Mononuclear Cells | Viability | Much less affected compared to AML patient samples. | Not specified | [3] |

| Normal Lymphocytes | Viability | Survival not affected by BNC105 alone or in combination with ABT-199. | Not specified | [6] |

Signaling Pathway of BNC105-Induced Apoptosis

BNC105 disrupts microtubule polymerization, which leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This results in the phosphorylation of ATF2 and the induction of ATF3 and Noxa, ultimately leading to acute apoptosis.[3][6]

Caption: BNC105-induced apoptosis signaling pathway.

Experimental Protocols

This protocol is adapted for assessing the effect of BNC105 on the proliferation of adherent cancer cell lines.

Workflow:

Caption: Workflow for MTT cell proliferation assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

BNC105 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-